Histidine, 3-methyl-, methyl ester (ACI)
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Overview
Description
Histidine, 3-methyl-, methyl ester (ACI) is a derivative of the amino acid histidine. This compound is characterized by the addition of a methyl group to the histidine molecule, specifically at the 3-position, and the esterification of the carboxyl group with methanol. This modification results in a compound with unique chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidine, 3-methyl-, methyl ester can be synthesized through the esterification of histidine with methanol in the presence of an acid catalyst such as trimethylchlorosilane (TMSCl). The reaction typically occurs at room temperature and yields high purity products .
Industrial Production Methods: In industrial settings, the synthesis of histidine, 3-methyl-, methyl ester follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Histidine, 3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amino acid or other derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield histidine oxides, while reduction can produce histidine or its derivatives .
Scientific Research Applications
Histidine, 3-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent, particularly in enzyme-related disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of histidine, 3-methyl-, methyl ester involves its interaction with specific enzymes and proteins. It acts as an irreversible inhibitor of histidine decarboxylase, an enzyme involved in the production of histamine. By binding to the active site of the enzyme, it prevents the conversion of histidine to histamine, thereby modulating various physiological processes .
Comparison with Similar Compounds
Histidine methyl ester: Another derivative of histidine with similar esterification but without the additional methyl group.
N-Boc-L-histidine methyl ester: A protected form of histidine used in peptide synthesis.
Uniqueness: Histidine, 3-methyl-, methyl ester is unique due to the presence of the additional methyl group at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity compared to other histidine derivatives .
Properties
IUPAC Name |
methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-10-4-6(11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGMEHIGJQRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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